molecular formula C27H22FN3O5 B12778258 Dimethyl cabozantinib CAS No. 1628530-47-1

Dimethyl cabozantinib

Cat. No.: B12778258
CAS No.: 1628530-47-1
M. Wt: 487.5 g/mol
InChI Key: NHMICDOYSFGBAB-UHFFFAOYSA-N
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Description

Dimethyl cabozantinib is a small-molecule kinase inhibitor known for its potent activity against multiple receptor tyrosine kinases, including MET and VEGF receptor 2 (VEGFR2). It is primarily used in the treatment of various cancers, such as renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer .

Chemical Reactions Analysis

Dimethyl cabozantinib undergoes various chemical reactions, including:

Comparison with Similar Compounds

Dimethyl cabozantinib is unique due to its broad spectrum of kinase inhibition. Similar compounds include:

    Sunitinib: Another multi-kinase inhibitor used in cancer treatment.

    Sorafenib: Known for its activity against VEGFR and RAF kinases.

    Pazopanib: Targets VEGFR, PDGFR, and KIT.

Compared to these compounds, this compound has a distinct profile of kinase inhibition, making it particularly effective in certain cancer types .

Biological Activity

Dimethyl cabozantinib is a synthetic derivative of cabozantinib, primarily recognized for its significant biological activity as a potent inhibitor of receptor tyrosine kinases (RTKs). This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse sources and research findings.

This compound functions by inhibiting multiple receptor tyrosine kinases, including c-Met and vascular endothelial growth factor receptor 2 (VEGFR2). These kinases are crucial in signaling pathways that promote tumor growth, angiogenesis, and metastasis. The compound's ability to block these pathways makes it a valuable candidate in targeted cancer therapies.

Key Mechanisms:

  • Inhibition of c-Met : this compound effectively inhibits c-Met kinase activity, which is essential for cancer cell proliferation and survival. Preclinical studies have shown that it exhibits low half-maximal inhibitory concentration (IC50) values against various cancer cell lines, indicating high potency.
  • VEGFR2 Inhibition : The compound also targets VEGFR2, which plays a vital role in angiogenesis. Studies have demonstrated that this compound can inhibit endothelial cell migration in response to VEGF with an IC50 of 12 nM .

Pharmacokinetics

This compound undergoes metabolic transformations primarily through the cytochrome P450 enzyme CYP3A4. This metabolism leads to the formation of several metabolites, including:

  • Cabozantinib N-oxide
  • Desmethyl cabozantinib
  • Monohydroxy cabozantinib

Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and dynamics of this compound in biological systems.

Preclinical Studies

Research has shown that this compound demonstrates significant anti-tumor activity in various models:

  • In Vitro Studies : In biochemical assays, this compound inhibited oncogenic RET kinase activity and reduced tumor cellularity and proliferation in xenograft models .
  • In Vivo Studies : Animal studies indicated that oral administration led to dose-dependent tumor growth inhibition, correlating with decreased levels of circulating calcitonin .

Clinical Case Studies

A notable case study highlighted the efficacy of cabozantinib (and by extension, its derivatives like this compound) in combination therapy:

  • A patient treated with nivolumab and cabozantinib showed a partial response with significant tumor reduction after several months of treatment. The therapy was well-tolerated despite requiring dose adjustments due to side effects like hand-foot skin reaction .

Comparison with Related Compounds

The following table compares the biological activity and pharmacological profiles of this compound with other similar compounds:

CompoundTargeted KinasesIC50 (nM)Key Findings
This compoundc-Met, VEGFR212High potency against cancer cell lines
Cabozantinibc-Met, VEGFR212Significant tumor growth inhibition in vivo
SunitinibVEGFR2, PDGFR50Standard treatment for renal cell carcinoma
EverolimusmTOR100Used in advanced kidney cancer

Therapeutic Implications

This compound shows promise as a candidate for combination therapies due to its multi-targeting capabilities. Its unique chemical structure may allow for further development into novel formulations aimed at enhancing solubility and bioavailability. Additionally, its interaction with cytochrome P450 enzymes necessitates careful consideration in polypharmacy scenarios to avoid adverse drug interactions .

Properties

CAS No.

1628530-47-1

Molecular Formula

C27H22FN3O5

Molecular Weight

487.5 g/mol

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-29-21)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34)

InChI Key

NHMICDOYSFGBAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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